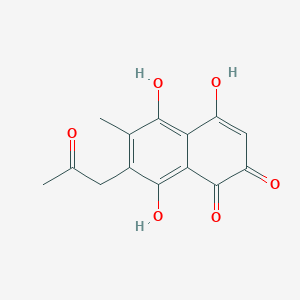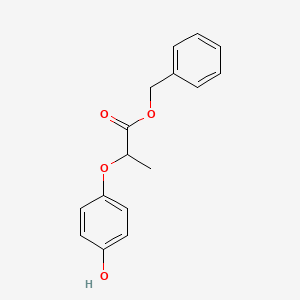
Benzyl 2-(4-hydroxyphenoxy)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2-(4-hydroxyphenoxy)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound features a benzyl group attached to a 2-(4-hydroxyphenoxy)propanoate moiety, making it a versatile molecule in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(4-hydroxyphenoxy)propanoate typically involves the esterification of 2-(4-hydroxyphenoxy)propanoic acid with benzyl alcohol. This reaction is catalyzed by an acid, such as sulfuric acid, and requires heating to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product .
Types of Reactions:
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4).
Reduction: Reducing agents like LiAlH4.
Major Products Formed:
Hydrolysis: 2-(4-hydroxyphenoxy)propanoic acid and benzyl alcohol.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Aplicaciones Científicas De Investigación
Benzyl 2-(4-hydroxyphenoxy)propanoate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Benzyl 2-(4-hydroxyphenoxy)propanoate involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes like lipases, which catalyze the hydrolysis of the ester bond . This interaction can lead to the formation of active metabolites that exert various biological effects.
Comparación Con Compuestos Similares
- Ethyl 2-(4-hydroxyphenoxy)propanoate
- Methyl 2-(4-hydroxyphenoxy)propanoate
- Propyl 2-(4-hydroxyphenoxy)propanoate
Comparison: Benzyl 2-(4-hydroxyphenoxy)propanoate is unique due to its benzyl group, which imparts distinct chemical and physical properties compared to its ethyl, methyl, and propyl counterparts. The benzyl group can influence the compound’s reactivity, solubility, and interaction with biological targets .
Propiedades
Número CAS |
119403-48-4 |
|---|---|
Fórmula molecular |
C16H16O4 |
Peso molecular |
272.29 g/mol |
Nombre IUPAC |
benzyl 2-(4-hydroxyphenoxy)propanoate |
InChI |
InChI=1S/C16H16O4/c1-12(20-15-9-7-14(17)8-10-15)16(18)19-11-13-5-3-2-4-6-13/h2-10,12,17H,11H2,1H3 |
Clave InChI |
RFDDGMVYZCNBBO-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)OCC1=CC=CC=C1)OC2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


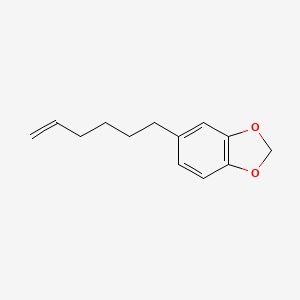
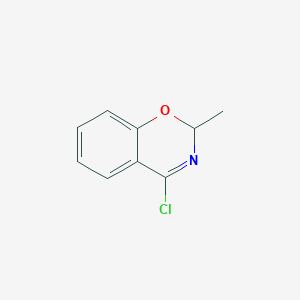
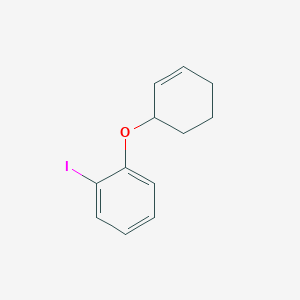
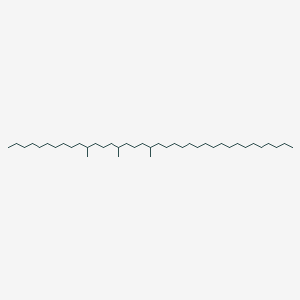
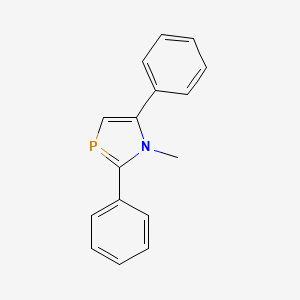
![Carbonic dihydrazide, bis[(4-bromophenyl)methylene]-](/img/structure/B14298570.png)
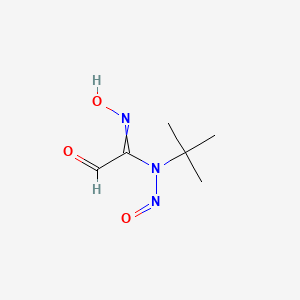
![Trimethyl{2-[(trimethylgermyl)methyl]phenyl}germane](/img/structure/B14298581.png)
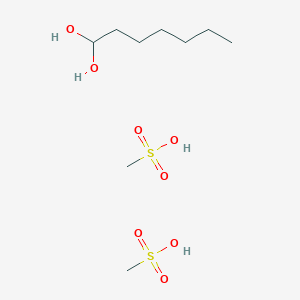
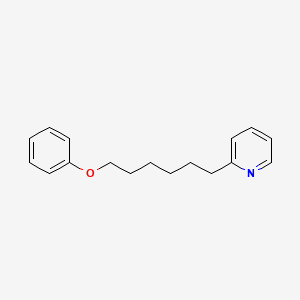
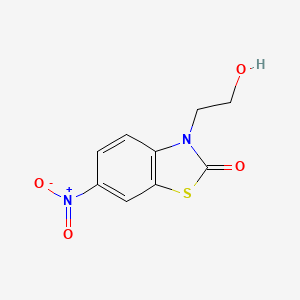
![2-Chloro-8-(methylsulfanyl)dibenzo[b,d]furan](/img/structure/B14298598.png)
![3-Hydroxy-12-methyl-1-[2-(pyridin-3-YL)pyrrolidin-1-YL]tridecan-1-one](/img/structure/B14298599.png)
